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Introduction

Antimony (Sb) is a crucial pnictogen element widely utilized as a dopant in materials science to
precisely modify the electrical, optical, and thermoelectric properties of various materials.[1] As
a metalloid, it can act as either an n-type or p-type dopant depending on the host material and
its substitution site. In its most common application, pentavalent antimony (Sb>*) substitutes a
tetravalent cation (like Sn** in SnOz), donating an additional free electron to the conduction
band and thereby increasing n-type conductivity.[2] This process is fundamental to creating
transparent conducting oxides (TCOs), enhancing the performance of thermoelectric materials,
and tuning the properties of semiconductors and superconductors.[3][4][5] These application
notes provide an overview of the key applications, quantitative effects, and experimental
protocols for using antimony as a dopant.

Core Applications of Antimony Doping

o Transparent Conducting Oxides (TCOs): Antimony-doped tin oxide (ATO) is a prominent
TCO used in applications like solar cells, display devices, and architectural colored glass due
to its high electrical conductivity and optical transparency.[2][6] Doping SnO:z with antimony
significantly reduces its electrical resistivity.[2]

e Thermoelectric Materials: In materials like ZrNiSn-based alloys and tellurium, antimony
doping is employed to enhance the thermoelectric figure of merit (ZT). It achieves this by
optimizing the carrier concentration to increase the power factor and, in some systems, by
affecting thermal conductivity.[4][7]
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e Semiconductors: Antimony is a conventional n-type dopant for silicon (Si) and germanium

(Ge), where it introduces charge carriers to increase conductivity.[8][9] Its low diffusion

coefficient makes it particularly suitable for creating buried layers and sharp doping profiles

in very-large-scale integration (VLSI) devices.[9]

e Superconductors: In high-temperature bismuth-based superconductors, low levels of

antimony doping (4-6%) have been shown to be effective in promoting the formation of the

high-T_c (critical temperature) phase, enhancing the superconducting properties.[5]

o Catalysis and Sensors: The modified electronic properties and surface characteristics of

materials like antimony-doped tin oxide and strontium ferrites make them effective as

catalyst supports and in gas sensing applications.[10][11]

Quantitative Data Summary

The effects of antimony doping are highly dependent on the host material and the doping

concentration. The following tables summarize key quantitative data from various studies.

Table 1: Electrical Properties of Antimony-Doped Tin Oxide (ATO)

Sbh Carrier
Host Doping Concentr Resistivit Concentr  Mobility Referenc
Material Method ation y (Q-cm) ation (cm?/Vs) e(s)
(at%) (cm—3)
>4.7 X
SnO2 AACVD 1 - - [2]
103
SnO: AACVD 4 47x104  1.2x10% - [2]13]
Spra 0
Sno: pray _ - - - [6]
Pyrolysis (Undoped)
Spray 0.065 (in
Sn0: _ , ~10-3 ~102° ~10 [6]
Pyrolysis solution)

| SNO:z | Spray Pyrolysis | > 0.065 (in solution) | Increases | Decreases | Decreases |[6] |
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Note: AACVD stands for Aerosol Assisted Chemical Vapour Deposition.

Table 2: Optical Properties of Antimony-Doped Oxides

. Shb Optical .
Host Doping . Transmittan Reference(s
. Concentrati Band Gap
Material Method ce (%) )
on (at%) (eV)
Spray 0
SnO2 . 3.668 - [12]
Pyrolysis (Undoped)
Spray
SnO2 ) 1 82 (max) [12]
Pyrolysis
Spra
SnO: pray _ 5 4.224 [12]
Pyrolysis
) Spray
NiO ) 0 (Undoped) 3.63 [13]
Pyrolysis
] Spray Decreases
NiO ) 3 3.52 ) [13]
Pyrolysis with Sb
| CdO | Spray Pyrolysis | 5 | Decreases | Decreases |[14] |
Table 3: Thermoelectric and Superconducting Properties
Host Sb
. Dopant . Key Reference(s
Material Concentrati Value
Effect Parameter )
System on
Thermoelec Figure of
BaFeOs . 25% . ~0.50 [15]
tric Merit (ZT)
) ) Thermoelectri o Figure of
Zro.5Tio.sNiSn Optimized ) 0.16 (at RT) [4]
c Merit (ZT)

| Bi1.7Pbo.aSr2-xSbxCazCusOy | Superconducting | x = 0.06 | T_c(0) | 107 K [[5] |
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Experimental Protocols

Detailed methodologies for two common synthesis techniques are provided below.

Protocol 1: Synthesis of Antimony-Doped Tin Oxide
(ATO) Thin Films via Spray Pyrolysis

This protocol is adapted from methodologies used for depositing TCO films.[6][12]
1. Materials and Reagents:

e Tin (IV) chloride pentahydrate (SnCla-5H20)

e Antimony (lIl) chloride (SbCls)

e Hydrochloric acid (HCI)

o Deionized water

e Glass substrates

2. Equipment:

e Spray pyrolysis deposition system

e Substrate heater with temperature controller

o Atomizer (e.g., perfume atomizer or pneumatic nozzle)

e Fume hood

» Muffle furnace for annealing (optional)

3. Precursor Solution Preparation:

e Prepare a 0.1 M stock solution of SnCla-5H20 in deionized water.

« To this solution, add SbCls as the dopant source. The doping concentration is varied by
adjusting the atomic percentage of Sb relative to Sn (e.g., [Sb]/[Sn] ratios of 1 at%, 3 at%, 5
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at%).[12]

Add a few drops of concentrated HCI to the solution to prevent the formation of hydroxide
precipitates and ensure clarity.

. Deposition Procedure:

Clean the glass substrates thoroughly using a standard procedure (e.g., sonication in
acetone, isopropanol, and deionized water, followed by drying with nitrogen).

Place the cleaned substrate on the heater and raise the temperature to the desired
deposition temperature (e.g., 350 °C).[12]

Mount the atomizer at a fixed distance (e.g., 12 cm) from the substrate.[16]

Spray the precursor solution onto the heated substrate. The solution droplets undergo
pyrolysis upon contact with the hot surface, forming the ATO film.

Control the film thickness by adjusting the deposition time and solution flow rate.

. Post-Deposition Treatment:

Allow the coated substrates to cool down to room temperature.

For improved crystallinity and properties, anneal the films in a furnace at a specified
temperature and duration (e.g., 400 °C for 4 hours).[12]

. Characterization:

Structural: X-ray Diffraction (XRD) to determine crystal structure and grain size.

Morphological: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to
observe surface morphology.

Electrical: Four-point probe or Hall effect measurements to determine resistivity, carrier
concentration, and mobility.
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o Optical: UV-Vis spectrophotometry to measure transmittance and calculate the optical band
gap.

Protocol 2: Synthesis of Antimony-Doped Bismuth-
Based Superconductors via Solid-State Reaction

This protocol is based on the synthesis of high-T_c superconducting materials.[5]
1. Materials and Reagents:

e High-purity (>99.9%) powders of:

o

Bismuth (I1l) oxide (Bi20s3)

(¢]

Lead (1) oxide (PbO)

[¢]

Strontium carbonate (SrCO3)

[¢]

Antimony (Ill) oxide (Sh203)

o

Calcium carbonate (CaCOs3)

o

Copper (Il) oxide (CuO)

2. Equipment:

o Agate mortar and pestle or ball mill

e Hydraulic press

¢ High-temperature tube furnace with programmable controller
e Alumina crucibles

3. Procedure:

» Calculate the required stoichiometric amounts of the precursor powders for the nominal
composition Bi1.7Pbo.aSr2-xSbxCaz2CusOy, where X' represents the desired antimony doping
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level (e.g., x = 0.0, 0.02, 0.04, 0.06, etc.).[5]

e Thoroughly mix and grind the powders in an agate mortar for several hours or use a ball mill
to ensure homogeneity.

o Transfer the mixed powder to an alumina crucible and pre-sinter (calcine) it in the furnace at
a temperature around 800-820 °C for 24 hours in air.

 After calcination, cool the furnace, regrind the powder thoroughly to ensure continued
homogeneity.

o Press the reground powder into pellets of desired dimensions using a hydraulic press.

e Place the pellets in the furnace for final sintering at a higher temperature, typically around
860 °C, for an extended period (e.g., 48-72 hours).[5] This step is critical for the formation of
the desired superconducting phase.

 Allow the furnace to cool down slowly to room temperature.
4. Characterization:

o Structural: XRD to identify the superconducting phases (e.g., 2212 vs. 2223) and determine
lattice parameters.

o Electrical: DC electrical resistivity measurements using a four-probe method to determine the
critical transition temperature (T_c).

e Magnetic: AC magnetic susceptibility measurements to confirm the bulk superconductivity
and determine T_c.

o Compositional: Energy Dispersive X-ray (EDX) analysis to verify the elemental composition.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the fundamental mechanism of
antimony doping.
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Caption: A generalized experimental workflow for synthesizing and characterizing antimony-
doped materials.
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Caption: Mechanism of n-type doping by substitutional antimony in a host lattice like SnO-.
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Caption: Logical relationship between antimony doping concentration and resulting material
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2018/tc/c8tc01929k
https://pubs.rsc.org/en/content/articlelanding/2018/tc/c8tc01929k
https://pubs.rsc.org/en/content/articlelanding/2018/tc/c8tc01929k
https://www.researchgate.net/publication/245441025_Effect_of_antimony_doping_on_thermoelectric_properties_of_Zr05Ti05NiSn_multi-element_alloys
https://www.researchgate.net/publication/248279672_Synthesis_and_Characterization_of_Antimony-Doped_Bi-Based_Superconducting_Materials
https://www.worldscientific.com/doi/pdf/10.1142/S0218625X06008311
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649305/
https://en.wikipedia.org/wiki/Semiconductor
http://www.siliconmaterials.com/silicon-wafer-glossary/antimony-definition/
https://www.researchgate.net/publication/348227362_The_Impact_of_Antimony_on_the_Performance_of_Antimony_Doped_Tin_Oxide_Supported_Platinum_for_the_Oxygen_Reduction_Reaction
https://pubs.rsc.org/en/content/articlelanding/2021/ta/d1ta06196h
https://pubs.rsc.org/en/content/articlelanding/2021/ta/d1ta06196h
https://pubs.rsc.org/en/content/articlelanding/2021/ta/d1ta06196h
https://mpm.spbstu.ru/en/article/2022.88.7/
https://mpm.spbstu.ru/en/article/2022.88.7/
https://www.researchgate.net/profile/Nadir-Habubi/publication/382117595_Physical_Characterization_of_Antimony_Doped_Nanostructured_Nickel_Oxide_Thin_Films/links/668e849baf9e615a15ddbc9f/Physical-Characterization-of-Antimony-Doped-Nanostructured-Nickel-Oxide-Thin-Films.pdf
https://www.researchgate.net/publication/280297266_Antimony_Doping_Effects_on_The_Interband_Transition_of_CdO_Prepared_by_Chemical_Spray_Pyrolysis
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra06101f
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra06101f
https://www.researchgate.net/publication/264160038_Effect_of_Antimony_doping_on_the_structure_electrical_and_optical_properties_of_Tin_Oxide_thin_films
https://www.benchchem.com/product/b1203571#diantimony-as-a-dopant-in-materials-science
https://www.benchchem.com/product/b1203571#diantimony-as-a-dopant-in-materials-science
https://www.benchchem.com/product/b1203571#diantimony-as-a-dopant-in-materials-science
https://www.benchchem.com/product/b1203571#diantimony-as-a-dopant-in-materials-science
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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